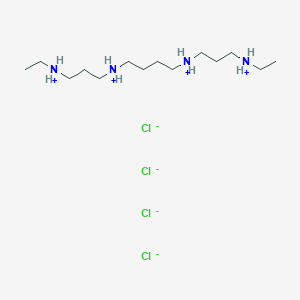

N1,N12-Diethylspermin-Tetrahydrochlorid

Übersicht

Beschreibung

N1,N12-Diethylspermine tetrahydrochloride (DESP-T) is a polyamine derivative that is widely used in scientific research. It is a colorless, water-soluble compound that is highly stable and has a low toxicity profile. DESP-T has been used in a variety of research applications, including in vivo and in vitro studies, to investigate its biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

- In kultivierten Zellen und Tier-Tumoren zeigt es einen beeindruckenden IC50-Wert von 0,2 μM in L1210 Zellen .

- Die letztere Verbindung kann die Enzymaktivität um das 200-1000-fache erhöhen . Forscher untersuchen seine Auswirkungen auf den Polyamin-Stoffwechsel und die Zellhomöostase.

Antineoplastische Aktivität

Spermidin/Spermin N1-Acetyltransferase-Induktion: (Vergleich mit N1,N11-Diethylnorspermin):

Wirkmechanismus

Target of Action

N1,N12-Diethylspermine tetrahydrochloride, also known as BE 343 tetrahydrochloride, primarily targets polyamine synthases . Polyamine synthases are enzymes that play a crucial role in the synthesis of polyamines, which are organic compounds involved in cellular growth and proliferation.

Mode of Action

This compound acts as an inhibitor of polyamine synthases . By inhibiting these enzymes, it disrupts the synthesis of polyamines, thereby affecting cellular processes that rely on these compounds. Additionally, it acts as a suppressor of mitochondrial DNA synthesis , which can further impact cellular function and growth.

Biochemical Pathways

The inhibition of polyamine synthases disrupts the polyamine biosynthesis pathway , leading to a decrease in the levels of polyamines within the cell . This can have downstream effects on various cellular processes, including DNA replication, transcription, and translation, as well as cell growth and proliferation.

Pharmacokinetics

Its solubility in water suggests that it may be readily absorbed and distributed within the body

Result of Action

As a result of its action, N1,N12-Diethylspermine tetrahydrochloride exhibits antineoplastic activity . It has been shown to be a powerful agent in cultured cells and animal tumors, with an IC50 of 0.2 μM in L1210 cells . This suggests that it may have potential therapeutic applications in the treatment of cancer.

Safety and Hazards

The safety data sheet for N1,N12-Diethylspermine tetrahydrochloride suggests that in case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .

Biochemische Analyse

Biochemical Properties

N1,N12-Diethylspermine tetrahydrochloride plays a crucial role in biochemical reactions. It is known to inhibit polyamine synthases . Polyamine synthases are enzymes involved in the synthesis of polyamines, which are organic compounds that play vital roles in cellular processes such as DNA stabilization, protein synthesis, and cell growth .

Cellular Effects

N1,N12-Diethylspermine tetrahydrochloride has profound effects on various types of cells and cellular processes. It acts as a powerful antineoplastic agent, meaning it inhibits the growth of neoplastic cells or tumors . It also suppresses mitochondrial DNA synthesis, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N1,N12-Diethylspermine tetrahydrochloride involves its interaction with biomolecules and its influence on gene expression. As an inhibitor of polyamine synthases, it prevents the synthesis of polyamines, thereby affecting cellular processes that rely on these compounds . It also suppresses mitochondrial DNA synthesis, which can lead to changes in gene expression .

Metabolic Pathways

N1,N12-Diethylspermine tetrahydrochloride is involved in the metabolic pathway of polyamine synthesis, where it acts as an inhibitor of polyamine synthases

Eigenschaften

IUPAC Name |

N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H34N4.4ClH/c1-3-15-11-7-13-17-9-5-6-10-18-14-8-12-16-4-2;;;;/h15-18H,3-14H2,1-2H3;4*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYOBNRPMHJGLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCNCCCCNCCCNCC.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H38Cl4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

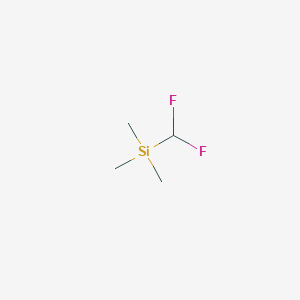

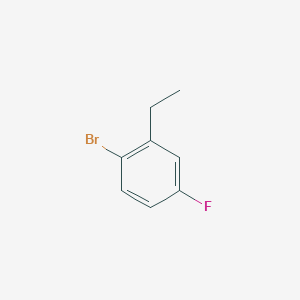

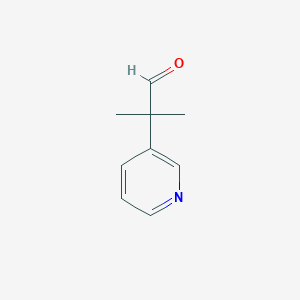

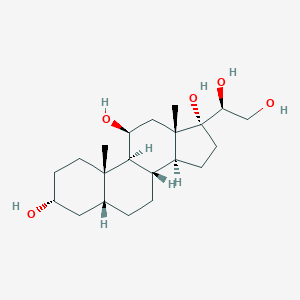

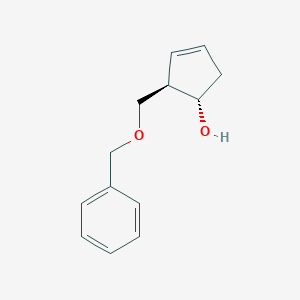

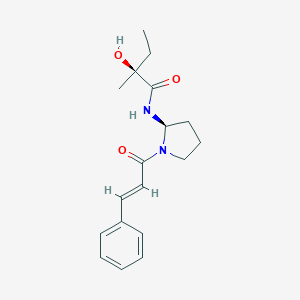

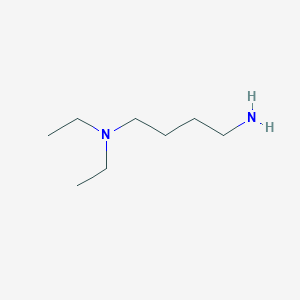

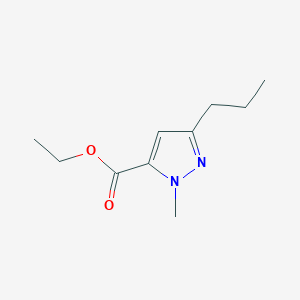

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid](/img/structure/B44977.png)

![2-((E)-(3-((E)-4-(dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)methyl)-3-methylbenzo[d]thiazol-3-ium perchlorate](/img/structure/B44985.png)

![2,2,4-trimethyl-7-[(E)-3-phenylprop-2-enoyl]-1,4-benzoxazin-3-one](/img/structure/B44993.png)